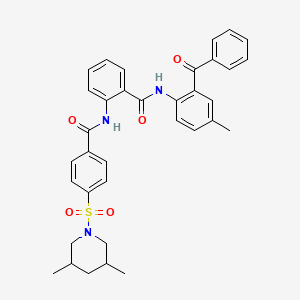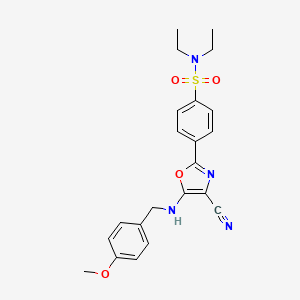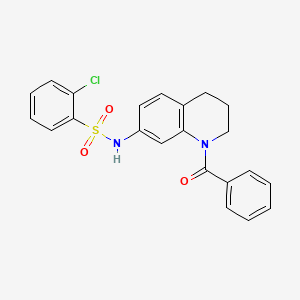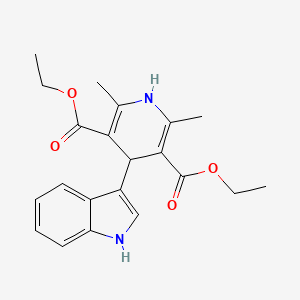![molecular formula C17H24N2O5S B2815786 Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate CAS No. 2380189-91-1](/img/structure/B2815786.png)
Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate, also known as TAK-659, is a small molecule inhibitor that has been studied extensively in the field of cancer research. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of enzymes that are involved in the growth and spread of cancer cells.
作用機序
Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate works by inhibiting the activity of several enzymes that are involved in the growth and spread of cancer cells, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor (TCR) signaling pathways. By blocking these pathways, this compound can prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. This compound has also been shown to modulate the immune system, enhancing the activity of T cells and natural killer cells, which can help to further inhibit tumor growth.
実験室実験の利点と制限
One of the main advantages of Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate for lab experiments is its specificity for BTK, ITK, and TCR signaling pathways. This specificity allows researchers to study the effects of blocking these pathways in cancer cells, without affecting other signaling pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain effective levels in vivo.
将来の方向性
There are several future directions for research on Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate. One area of interest is the development of combination therapies, which can enhance the efficacy of this compound in cancer treatment. Another area of interest is the study of this compound in different types of cancer, to determine its effectiveness in a broader range of tumors. Additionally, further research is needed to understand the long-term safety and efficacy of this compound in clinical trials.
合成法
The synthesis of Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate involves several steps, starting with the reaction of 4-bromo-2-fluorobenzoic acid with morpholine to form 4-(morpholin-4-yl)benzoic acid. This intermediate is then reacted with cyclobutylmethyl bromide to form 4-[(1-morpholin-4-ylcyclobutyl)methyl]benzoic acid. The final step involves the reaction of this intermediate with methyl sulfamoyl chloride to form this compound.
科学的研究の応用
Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate has been studied extensively in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to be effective in inhibiting the growth and spread of cancer cells in these models, both as a single agent and in combination with other drugs. This compound has also been shown to have a favorable safety profile, with few side effects observed in preclinical studies.
特性
IUPAC Name |
methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-23-16(20)14-3-5-15(6-4-14)25(21,22)18-13-17(7-2-8-17)19-9-11-24-12-10-19/h3-6,18H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRMXWRMHGLPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2815706.png)
![2,6-difluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2815709.png)


![Ethyl 2-methyl-5-[(4-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2815714.png)
![2-(2-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2815715.png)




![3-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)piperidine-1-carboxamide](/img/structure/B2815723.png)
![(2E)-2-cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2815724.png)
